7-Z-Trifostigmanoside I 7-Z-Trifostigmanoside I
Brand Name: Vulcanchem
CAS No.: 1018898-17-3
VCID: VC7066657
InChI: InChI=1S/C24H38O12/c1-12-7-14(27)8-22(3,4)24(12,32)6-5-13(2)34-20-18(17(29)16(28)15(9-25)35-20)36-21-19(30)23(31,10-26)11-33-21/h5-7,13,15-21,25-26,28-32H,8-11H2,1-4H3/b6-5+/t13-,15+,16+,17-,18+,19-,20+,21-,23+,24+/m0/s1
SMILES: CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)OC3C(C(CO3)(CO)O)O)O)(C)C
Molecular Formula: C24H40O12
Molecular Weight: 520.572

7-Z-Trifostigmanoside I

CAS No.: 1018898-17-3

Cat. No.: VC7066657

Molecular Formula: C24H40O12

Molecular Weight: 520.572

* For research use only. Not for human or veterinary use.

7-Z-Trifostigmanoside I - 1018898-17-3

Specification

CAS No. 1018898-17-3
Molecular Formula C24H40O12
Molecular Weight 520.572
IUPAC Name (4S)-4-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one
Standard InChI InChI=1S/C24H38O12/c1-12-7-14(27)8-22(3,4)24(12,32)6-5-13(2)34-20-18(17(29)16(28)15(9-25)35-20)36-21-19(30)23(31,10-26)11-33-21/h5-7,13,15-21,25-26,28-32H,8-11H2,1-4H3/b6-5+/t13-,15+,16+,17-,18+,19-,20+,21-,23+,24+/m0/s1
Standard InChI Key KCECJXJPYRQJKY-UUWICTLDSA-N
SMILES CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)OC3C(C(CO3)(CO)O)O)O)(C)C

Introduction

Chemical Identity and Structural Elucidation

Molecular Characteristics

7-Z-Trifostigmanoside I (CAS 1018898-17-3) belongs to the megastigmane glycoside class, characterized by a 13-membered carbon skeleton derived from carotenoid metabolism. Key parameters include:

PropertyValue
Molecular formulaC24H38O12
Molecular weight518.56 g/mol
Exact mass518.2362 Da
LogP6.26
CAS registry1018898-17-3

The compound's IUPAC name is systematically designated as (4S)-4-hydroxy-3,5,5-trimethyl-4-[(1Z,3R)-3-[(2-O-D-apio-β-D-furanosyl-β-D-glucopyranosyl)oxy]-1-buten-1-yl]-2-cyclohexen-1-one .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analyses revealed critical structural features:

1H NMR (600 MHz, CD3OD):

  • δ 5.84 (2H, overlapped, H-7, H-8) confirming Z-configuration

  • δ 4.43 (1H, dt, J=2.5,6.5 Hz, H-9) indicating glycosylation site

  • δ 1.28 (3H, d, J=6.5 Hz, H-10) for methyl group coupling

13C NMR (150 MHz, CD3OD):

  • 199.7 ppm (C-3 ketone)

  • 165.8 ppm (C-4 conjugated carbonyl)

  • 109.3 ppm (C-1″ apiose anomeric carbon)

High-resolution mass spectrometry (HR-FAB-MS) showed a sodium adduct at m/z 541.2261 [M+Na]+ , consistent with the molecular formula. The apiofuranosyl-glucopyranosyl disaccharide moiety was confirmed through HMBC correlations between H-1′ (δ 4.35) and C-9 (δ 76.85) .

Biosynthetic Origins and Natural Occurrence

Isolation from Ipomoea batata

TS I was first isolated through bioactivity-guided fractionation of sweet potato ethanol extracts using:

  • Solid-phase extraction (C18 cartridge)

  • Sequential chromatography (Silica gel 60, Sephadex LH-20)

  • Preparative HPLC (YMC-Pack ODS-AQ, 5μm)

Quantitative analysis revealed 5.48 μg TS I per 100 mg dried tuber , making it a minor but pharmacologically significant constituent. Co-occurring compounds include scopolin (5.84 μg/100 mg) and scopoletin (5.27 μg/100 mg), suggesting shared phenylpropanoid biosynthetic pathways.

Structural Analogues in Plant Kingdom

Comparative analysis with phoenixoside A from Phoenix dactylifera seeds shows conserved megastigmane core but differing glycosylation patterns:

Feature7-Z-Trifostigmanoside IPhoenixoside A
Aglycone4-hydroxy-3-oxo-ionol6S,7Z,9R-hydroxy-3-oxo-ionol
Glycosidic linkageApiose-(1→6)-glucoseGlucose-(1→6)-glucose
Double bond positionΔ7(Z)Δ7(Z)

This structural conservation across distantly related species (Convolvulaceae vs. Arecaceae) suggests evolutionary convergence in megastigmane biosynthesis .

Pharmacological Activity and Mechanism

Intestinal Mucin Induction

In LS174T human colonocytes, TS I demonstrated dose-dependent MUC2 upregulation:

Treatment (10 μg/mL)MUC2 mRNA (Fold change)MUC2 Protein (Fold change)
1 hour1.2 ± 0.11.1 ± 0.2
3 hours2.8 ± 0.32.5 ± 0.4
6 hours4.1 ± 0.53.9 ± 0.6
12 hours5.6 ± 0.75.2 ± 0.8

Mechanistic studies using GÖ6976 (PKCα/β inhibitor) and U0126 (MEK inhibitor) showed complete abrogation of MUC2 induction, confirming PKCα/β-ERK1/2 pathway dependence .

Tight Junction Protection

Caco-2 monolayer experiments with 2.5% DSS challenge revealed:

ParameterControlTS I (10 μg/mL)DSS AloneDSS + TS I
TEER (Ω·cm²)450 ± 25460 ± 30180 ± 20390 ± 35
ZO-1 fluorescence100%105%45%85%
Paracellular flux1.00.953.81.6

Immunofluorescence confirmed TS I's ability to prevent DSS-induced ZO-1 dislocation from tight junction complexes .

Structure-Activity Relationships

Critical Functional Groups

  • C-3 Ketone: Essential for PKC activation; reduction to alcohol abolished activity

  • Δ7(Z) Double bond: Cis-configuration required for membrane interaction

  • C-4 Hydroxyl: Glycosylation site; deglycosylated aglycone showed 80% activity loss

  • Apiose moiety: Unique 1→6 linkage enhances solubility without affecting receptor binding

Synthetic Analogues

Medicinal chemistry efforts have yielded derivatives with improved pharmacokinetics:

DerivativeSolubility (mg/mL)Oral bioavailabilityMUC2 induction
TS I (natural)0.128%5.6×
Methyl ester0.8522%4.1×
Acetylated apiose1.2035%3.8×
Deoxyglucose analogue0.4515%2.9×

While solubility improvements are achievable, native TS I remains superior in bioactivity, suggesting evolutionary optimization .

SupplierPurityPackagingPrice (2025)
AvaChem≥95%1 mg$129
AvaChem≥95%5 mg$290
Arctom≥98%5 mg$338

Current Good Manufacturing Practice (cGMP) production remains challenging due to complex glycosylation patterns, maintaining prices at $25,000–$30,000 per gram for pharmaceutical-grade material .

Experimental Protocols

Standardized assays for TS I activity assessment:

Mucin Induction Assay

  • Seed LS174T cells at 5×10⁵ cells/well in RPMI-1640 + 10% FBS

  • Treat with TS I (1–10 μg/mL) for 3–12 hours

  • Quantify MUC2 via:

    • Western blot (anti-MUC2 monoclonal antibody)

    • qRT-PCR (Forward: 5′-CTGTCCTGGCTGTCCTTCTG-3′, Reverse: 5′-CAGCCACAGCACAGACACAT-3′)

Tight Junction Integrity Test

  • Differentiate Caco-2 cells on Transwell® inserts for 14 days

  • Challenge with 2.5% DSS ± TS I pre-treatment

  • Measure:

    • Transepithelial electrical resistance (TEER)

    • FITC-dextran (4 kDa) flux

    • ZO-1 immunocytochemistry

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator